1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Mechanism of Action
Target of Action
For instance, N1-Acetyl-5-methoxykynuramine, a metabolite of melatonin, is known to act on melatonin receptors .
Mode of Action
Compounds with similar structures have been observed to interact with their targets through various mechanisms, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
N1-acetyl-5-methoxykynuramine, a similar compound, has been found to increase the phosphorylation of both erk and creb in the hippocampus .
Result of Action
N1-acetyl-5-methoxykynuramine, a similar compound, has been found to improve memory by acting on the melatonin receptors and helps scavenge free radicals .
Preparation Methods
The synthesis of 1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic carbon source, the azetidine ring is formed via nucleophilic substitution.
Introduction of Substituents: The 5-chloro-2-methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. This step often requires the use of chlorinating agents and methoxylation reagents under controlled conditions.
Acetylation: The final step involves the acetylation of the azetidine ring, typically using acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms, potentially altering the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halides and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique ring structure, the compound is explored for use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent or a biochemical probe.
Comparison with Similar Compounds
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidine-2-carboxylic acid: Another azetidine derivative known for its use in peptide synthesis.
1-acetyl-3-phenylazetidine: A structurally similar compound with different substituents, used in different chemical applications.
5-chloro-2-methoxybenzamide: A compound with a similar aromatic substituent but lacking the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-11-5-10(14)3-4-12(11)19-2/h3-5,9H,6-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSFAUOSBIYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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